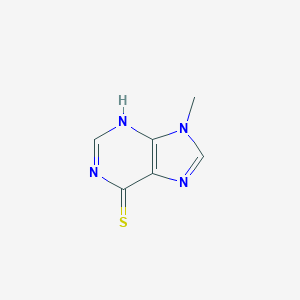
6-Mercapto-9-methylpurine
Overview
Description
6-Mercapto-9-methylpurine is a useful research compound. Its molecular formula is C6H6N4S and its molecular weight is 166.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7841. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
6-Mercapto-9-methylpurine in Leukemia Treatment : this compound, a hypoxanthine antimetabolite, is extensively used in treating ALL in children. It undergoes extensive metabolism, resulting in various metabolites like 6-methylmercapto-8-hydroxypurine and thiouric acid, which are crucial in its cytotoxic action (Keuzenkamp-Jansen et al., 1996).
Impact of Non-Genetic Covariates and Pharmacogenetic Polymorphisms : The drug’s red blood cell metabolite concentrations, including 6-thioguanine and 6-methylmercaptopurine nucleotides, are associated with the drug response. Factors like age and genetic variations in enzymes like TPMT (thiopurine methyltransferase) and ITPA (inosine triphosphate pyrophosphatase) significantly influence this compound metabolism and response (Adam de Beaumais et al., 2011).
Genetic Variation in Response : The genetic variation in TPMT activity is a key regulator of the cytotoxic effect of this compound, which can influence the outcome of therapy for childhood ALL (Lennard et al., 1990).
Thiopurine Drug Metabolism : TPMT is instrumental in metabolizing thiopurine drugs like this compound. The enzyme exhibits considerable inter-individual variation in activity due to genetic polymorphisms, influencing the drug's cytotoxicity (Coulthard & Hogarth, 2005).
Substrate Activity with Purine Nucleoside Phosphorylases : Studies on 6-Methylpurine-derived sugar-modified nucleosides, related to this compound, provide insights into their substrate activity with various phosphorylases, which is crucial for their potential application in cancer treatment (Hassan et al., 2016).
Development of New Derivatives for Anticancer Therapy : Research on synthesizing new derivatives of 6-Mercaptopurine, including this compound, aims to enhance therapeutic efficacy while addressing specific drawbacks of the conventional drug (AL-Duhaidahawi, 2018).
Pharmacogenetics in Different Populations : Studies on thiopurine methyltransferase activity in various populations, including the Jewish population in Israel, provide valuable insights into the genetic polymorphism affecting the drug's efficacy and safety (Lowenthal et al., 2001).
Role in Inflammatory Bowel Disease Treatment : this compound, in the form of thiopurine drugs like azathioprine, is a critical component in treating inflammatory bowel disease (IBD). Understanding its metabolism and genetic polymorphisms in metabolizing enzymes is essential for optimizing its therapeutic use (Gearry & Barclay, 2005).
Influence of S-adenosylmethionine on TPMT Activity : The interaction between S-adenosylmethionine and thiopurine methyltransferase significantly impacts the cytotoxicity of 6-Mercaptopurine in lymphoblasts, offering new perspectives on thiopurine therapy (Milek et al., 2009).
Mechanism of Action
Target of Action
6-Mercapto-9-methylpurine, also known as 9-Methyl-6-thiopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
The compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) .
Biochemical Pathways
The inhibition of these reactions disrupts the purine nucleotide synthesis and metabolism, leading to a decrease in the production of DNA and RNA . This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The bioavailability of this compound ranges from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its active metabolites have a longer half-life . The compound is primarily excreted through the kidneys .
Result of Action
The action of this compound results in the inhibition of nucleic acid synthesis, leading to cell death . This makes it effective against diseases characterized by rapid cell division, such as acute lymphocytic leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase, an enzyme involved in the metabolism of this compound, are at a higher risk of side effects . Furthermore, the compound’s action can be affected by the presence of other drugs, disease states, and individual patient characteristics .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Mercapto-9-methylpurine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it inhibits an enzyme called phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting factor for purine synthesis . This inhibition alters the synthesis and function of RNA and DNA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it reduces macrophage activation and gut epithelium proliferation through the inhibition of GTPase Rac1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by binding with biomolecules and inhibiting or activating enzymes . For instance, it inhibits the enzyme PRPP amidotransferase, thereby affecting purine nucleotide synthesis and metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For example, the use of allopurinol in combination with low dose this compound helps reduce levels of this compound, which are toxic to liver tissue, while increasing the therapeutic levels of this compound for some inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound with other cytotoxic drugs have been associated with an increased risk of developing leukemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For example, allopurinol can alter this compound metabolism to maximize 6-thioguanine nucleotide (6-TGN) production while reducing the hepatotoxic metabolite, 6-methyl-mercaptopurine (6-MMPN) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
9-methyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAZBCXPLJHIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143420 | |
| Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-20-8 | |
| Record name | 9-Methyl-6-mercaptopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-6-thiopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-MERCAPTO-9-METHYLPURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB93BBD56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of 9-Methyl-6-thiopurine relevant to understanding 6-thiopurine metabolism?
A1: The research article investigates the formation and reactivity of purine-6-sulfenic acid, a proposed active metabolite of 6-thiopurine []. To better understand the behavior of this unstable sulfenic acid, researchers synthesized and studied structurally similar compounds, including 9-Methyl-6-thiopurine. By comparing the stability and reactivity of these analogs, researchers gained insights into the potential role of purine-6-sulfenic acid in the metabolic activation and subsequent binding of 6-thiopurine to liver proteins.
Q2: What did the researchers learn about the stability of 9-Methyl-6-thiopurine, and how does this relate to the study of 6-thiopurine?
A2: The study demonstrated that 9-Methyl-6-thiopurine, similar to its parent compound 6-thiopurine, forms a sulfenic acid derivative (9-Methyl-purine-6-sulfenic acid) that exhibits unique pH-dependent stability []. This finding is significant because it suggests that the reactive sulfenic acid metabolite of 6-thiopurine might also exhibit similar pH-dependent stability. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of 6-thiopurine, potentially influencing its efficacy and safety profile within the body.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







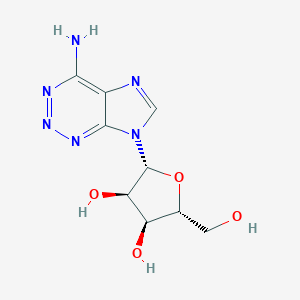

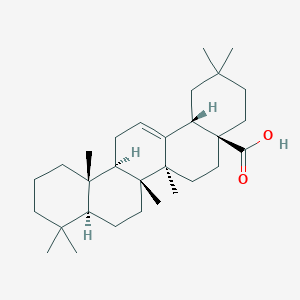
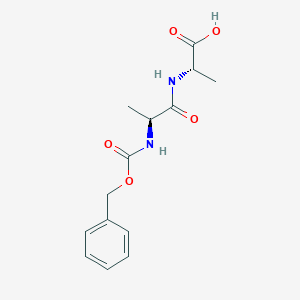
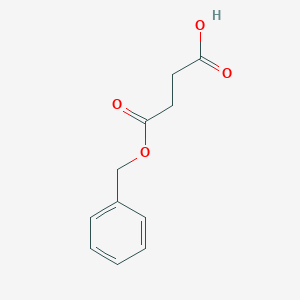



![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
